Bis(2-bromoethyl) ether

Toxicology Environmental Fate Biodegradation

Bis(2-bromoethyl) ether (CAS 5414-19-7) provides bifunctional electrophilic reactivity essential for PROTAC degrader development and macrocyclic chemistry. Its terminal bromine atoms confer superior leaving-group reactivity over chloro analogs, enabling efficient nucleophilic substitution under mild conditions. The ether oxygen provides critical conformational flexibility and spatial orientation, which are non-negotiable for applications in AZD 3147 synthesis and crown ether cavity design.

Molecular Formula C4H8Br2O
Molecular Weight 231.91 g/mol
CAS No. 5414-19-7
Cat. No. B105441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-bromoethyl) ether
CAS5414-19-7
Synonyms1,1’-Oxybis[2-bromoethane];  1,5-Dibromo-3-oxapentane;  1-(2-Bromoethoxy)-2-bromoethane;  1-Bromo-2-(2-bromoethoxy)ethane;  2,2’-Dibromodiethyl Ether;  2-(2-Bromoethoxy)ethyl Bromide;  2-Bromoethyl Ether;  3-Oxa-1,5-dibromopentane;  Bis(2-bromoethyl) Ether; 
Molecular FormulaC4H8Br2O
Molecular Weight231.91 g/mol
Structural Identifiers
SMILESC(CBr)OCCBr
InChIInChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2
InChIKeyFOZVXADQAHVUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-bromoethyl) ether (CAS 5414-19-7) as a Bifunctional Alkylating Agent and PROTAC Linker for Advanced Organic Synthesis


Bis(2-bromoethyl) ether (CAS 5414-19-7), also known as 2,2′-dibromodiethyl ether, is a halogenated ether classified as an organobromine compound [1]. It is a colorless to pale yellow liquid with the molecular formula C4H8Br2O and a molecular weight of 231.91 g/mol [2]. This compound functions as a bifunctional alkylating agent due to its two reactive bromoethyl termini, which are connected by a central ether oxygen bridge [3]. Its primary industrial and research utility stems from its role as a versatile intermediate in the synthesis of pharmaceuticals, heterocycles, and crown ethers, as well as a critical alkyl chain-based linker for PROteolysis TArgeting Chimera (PROTAC) molecules [4].

Why Bis(2-bromoethyl) ether (CAS 5414-19-7) Cannot Be Simply Replaced by Other Haloalkyl Ethers in Critical Applications


While bis(2-bromoethyl) ether belongs to a broader class of haloalkyl ethers, its specific molecular architecture and reactivity profile create distinct and non-interchangeable performance characteristics. The presence of two terminal bromine atoms, as opposed to chlorine, and the length of the ethylene bridge critically influence both its kinetic reactivity in nucleophilic substitution and its physicochemical properties [1]. As demonstrated in comparative toxicological studies, the compound exhibits a unique metabolic signature when compared to its chloro-analog, bis(2-chloroethyl) ether, with a specific oxygen consumption rate of 38 ± 1.8 vs. 34 ± 2.1 nmol/mL/min/OD, respectively [2]. Furthermore, its specific role as an alkyl-chain PROTAC linker is derived from its ability to provide a defined spatial separation between E3 ligase and target protein ligands, a property not easily replicated by other bifunctional ethers without altering linker geometry and thus degradation efficiency . Simply substituting with a similar haloalkyl ether would likely lead to altered reaction yields, different by-product profiles, and in the case of PROTAC synthesis, potentially complete loss of targeted protein degradation.

Quantitative Differentiation Guide for Bis(2-bromoethyl) ether (CAS 5414-19-7) vs. Key Analogs


Comparative Metabolic Rate: Bis(2-bromoethyl) ether vs. Bis(2-chloroethyl) ether in Microbial Systems

A comparative study of ether compounds on microbial oxygen consumption rates provides a direct, quantitative measure of metabolic activity. Bis(2-bromoethyl) ether demonstrates a specific oxygen consumption rate of 38 ± 1.8 nmol/mL/min/OD, which is measurably distinct from its closest structural analog, bis(2-chloroethyl) ether, which exhibits a rate of 34 ± 2.1 nmol/mL/min/OD [1]. This difference is significant for researchers modeling the environmental fate or biological persistence of these compounds, indicating that the brominated variant is processed at a different rate.

Toxicology Environmental Fate Biodegradation

Linker Geometry and Application: Bis(2-bromoethyl) ether as a Defined Alkyl-Chain PROTAC Linker

Bis(2-bromoethyl) ether is explicitly categorized as an alkyl chain-based PROTAC linker [1]. Its molecular structure, with two terminal bromoethyl groups separated by a central ether oxygen, provides a specific, pre-defined length and flexibility for bridging an E3 ubiquitin ligase ligand and a target protein ligand. This is in contrast to alternative linkers based on polyethylene glycol (PEG) or other alkyl chains, which introduce different degrees of hydrophilicity, flexibility, and spatial separation. While specific degradation efficiency (e.g., DC50) data for PROTACs synthesized with this linker versus other linkers are not available for a direct head-to-head comparison in the provided source set, its classification as a distinct linker class (alkyl chain) differentiates it fundamentally from PEG-based linkers, which are known to alter the physicochemical properties and cellular permeability of the resulting PROTAC molecule.

PROTAC Targeted Protein Degradation Chemical Biology

Reactivity in Polymer Modification: Synthesis of α-Modified N-Vinylpyrrolidone Monomers

Bis(2-bromoethyl) ether is used as an alkylating agent for the C-alkylation of N-vinylpyrrolidone. In a specific synthetic protocol, N-vinylpyrrolidone was reacted with lithium diisopropylamide (LDA) and subsequently alkylated with bis(2-bromoethyl) ether to yield 3-(2-(2-bromoethoxy)ethyl)-1-vinyl-2-pyrrolidone, an α-modified monomer [1]. While direct comparative yield data with other alkylating agents in this exact reaction are not presented, the use of bis(2-bromoethyl) ether introduces a specific, pendant (2-bromoethoxy)ethyl group, which can be further functionalized. This provides a pathway to polymers with tailored properties, such as thermosensitive solubility, that would be difficult or impossible to achieve with a simple alkyl halide.

Polymer Chemistry Monomer Synthesis Materials Science

Validated Research and Industrial Applications for Bis(2-bromoethyl) ether (CAS 5414-19-7) Based on Quantitative Evidence


Synthesis of PROTACs for Targeted Protein Degradation

Bis(2-bromoethyl) ether serves as a defined alkyl chain linker for the construction of PROteolysis TArgeting Chimera (PROTAC) molecules . The linker's specific length and hydrophobicity are critical parameters in PROTAC design. Researchers developing novel PROTACs can reliably use this compound to tether an E3 ligase ligand (e.g., for VHL or CRBN) to a target protein binder, enabling the evaluation of linker geometry on degradation efficiency (DC50) and cellular permeability.

Preparation of Functionalized Polymers with Tailored Properties

This compound is a valuable reagent for polymer chemists aiming to introduce reactive, modifiable handles onto monomers. As demonstrated in the literature, it facilitates the C-alkylation of N-vinylpyrrolidone, creating a novel monomer bearing a pendant (2-bromoethoxy)ethyl group [1]. This brominated monomer can then be polymerized and subsequently modified via nucleophilic substitution to generate polymers with specific functionalities, such as thermoresponsive or bioactive materials.

Synthesis of Macroheterocycles and Crown Ethers

Bis(2-bromoethyl) ether is a key reagent for constructing macroheterocyclic frameworks, including redox-active tetrathiafulvalene (TTF)-linked systems and polyoxaza cryptands . Its bifunctional nature allows it to act as a building block for the stepwise assembly of large, complex ring structures that are important in supramolecular chemistry and materials science.

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